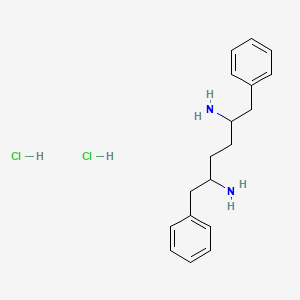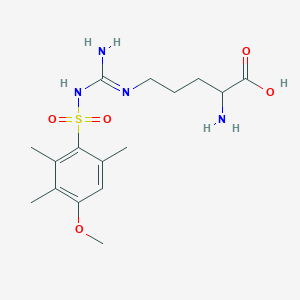
Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine is a synthetic compound primarily used in biochemical and proteomics research. It is known for its specific interactions with certain biological molecules, making it a valuable tool in various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine typically involves the reaction of L-arginine with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective sulfonylation of the arginine molecule. The process involves:
Reactants: L-arginine and 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
Solvent: Commonly used solvents include dichloromethane or dimethylformamide.
Catalysts: Base catalysts such as triethylamine are often used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
科学研究应用
Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific enzymes or pathways, is ongoing.
Industry: It is used in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, often inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
相似化合物的比较
Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine can be compared with other sulfonylated arginine derivatives:
Nalpha-Fmoc-Nomega-(4-methoxy-2,3,6-trimethylphenylsulfonyl)-D-arginine: Similar in structure but with different protecting groups, affecting its reactivity and applications.
Nalpha-Boc-Nomega-(4-methoxy-2,3,6-trimethylphenylsulfonyl)-D-arginine: Another derivative with distinct protecting groups, used in different synthetic and research contexts.
These comparisons highlight the uniqueness of this compound in terms of its specific interactions and applications in scientific research.
属性
IUPAC Name |
2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSAEZSSVDNYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
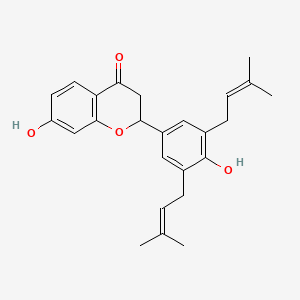
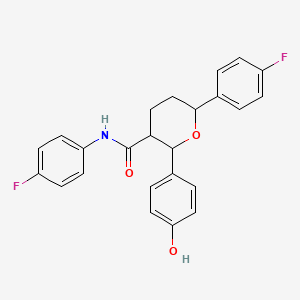
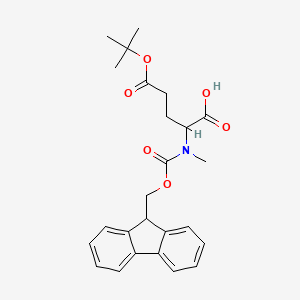
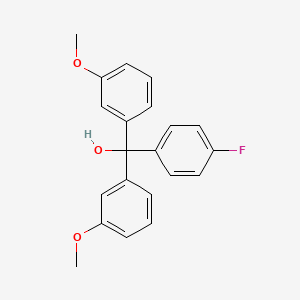

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt](/img/structure/B15285797.png)


![5-chloro-N-[4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B15285817.png)

![3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6h-dibenzo[b,d]pyran](/img/structure/B15285830.png)


